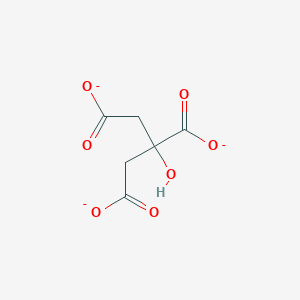

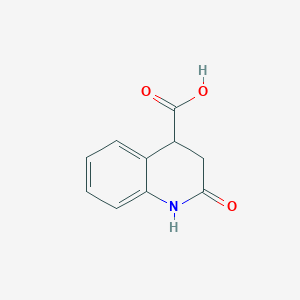

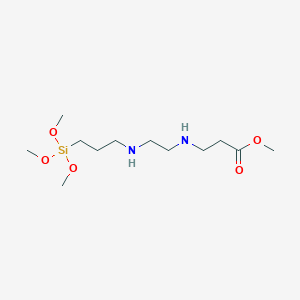

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

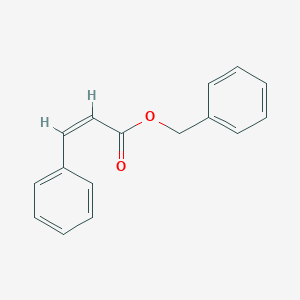

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol is a compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring, interspersed with carbon atoms. Triazines have been extensively studied for their diverse chemical properties and potential applications in various fields such as organic synthesis, ligand chemistry, and materials science.

Synthesis Analysis

Synthesis of triazine derivatives often involves the reaction of chloro-s-triazines with various nucleophiles. In the context of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, a method has been developed starting from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine chemistry for creating complex ligand systems (Hermon & Tshuva, 2008).

Molecular Structure Analysis

The structural analysis of triazine derivatives is crucial for understanding their chemical behavior. For example, the crystal structure of various triazine derivatives reveals insights into their conformational preferences and potential for forming complexes with metals, highlighting the role of triazine's electronic structure in its reactivity and binding properties (Keßenich et al., 1998).

Chemical Reactions and Properties

Triazines undergo a range of chemical reactions, including nucleophilic substitutions and additions, highlighting their reactivity towards different functional groups. The formation of complexes with transition metals, such as the dinuclear Ti(IV) complex mentioned earlier, illustrates the potential of triazine derivatives as ligands in coordination chemistry. The electronic properties of the triazine ring influence its chemical behavior, affecting bond rotation restrictions and ligand lability (Hermon & Tshuva, 2008).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, modifications to the triazine ring, such as the introduction of alkyl or aryl groups, can significantly alter these properties, affecting their application potential.

Chemical Properties Analysis

The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are determined by the electronic configuration of the triazine ring and the substituents attached to it. Studies on the synthesis and characterization of triazine derivatives provide valuable insights into their chemical behavior and potential applications in synthetic chemistry and materials science (Sakr et al., 2021).

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of dendrimeric melamine cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] were explored, revealing their magnetic behaviors. This research demonstrates the utility of triazine derivatives in the development of new materials with potential applications in magnetic and electronic devices (Uysal & Koç, 2010).

Ligand Design and Coordination Chemistry

- The design and synthesis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands for metal complexation showcased their potential in creating novel coordination compounds. Such ligands offer a platform for the development of metal-organic frameworks and catalytic systems (Hermon & Tshuva, 2008).

Proton Conducting Membranes

- A study on the synthesis and properties of novel proton-conducting aromatic poly(ether sulfone)s containing triazine groups emphasized the impact of branching groups on solubility, thermal, and mechanical properties. This research is significant for the development of advanced materials for fuel cell technologies (Tigelaar et al., 2009).

Organic Electronics

- The development of high electron mobility triazine derivatives for use as electron transport materials in organic light-emitting devices (OLEDs) highlighted the potential for lower driving voltage and higher efficiency in OLEDs. This opens up new avenues for the design of more energy-efficient electronic displays and lighting (Klenkler et al., 2008).

Supramolecular Chemistry

- Research into the ligand-directed assembly of asymmetric 1,3,5-triazine ligands containing pyridyl and hydroxyl groups led to the synthesis of novel complexes. These findings contribute to the field of supramolecular chemistry by providing insights into how ligand design influences the assembly and properties of metal-organic compounds (Cao et al., 2010).

Safety And Hazards

The safety data sheet for “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name |

4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZARHUCMHICLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC(=NC(=O)N1)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467846 |

Source

|

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

CAS RN |

1081-69-2 |

Source

|

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)